molecular formula C20H18N2O5 B11348285 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11348285
M. Wt: 366.4 g/mol
InChI Key: UIBUEQYZLCSPLZ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxin ring, an oxazole ring, and an ethoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving nitriles and α-haloketones.

    Coupling Reactions: The final step involves coupling the benzodioxin and oxazole intermediates with the ethoxyphenyl group using amide bond formation techniques, such as using carbodiimides as coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated heterocycles.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin and oxazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups. The presence of both benzodioxin and oxazole rings provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-2-24-15-6-4-14(5-7-15)21-20(23)16-12-18(27-22-16)13-3-8-17-19(11-13)26-10-9-25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,23)

InChI Key

UIBUEQYZLCSPLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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